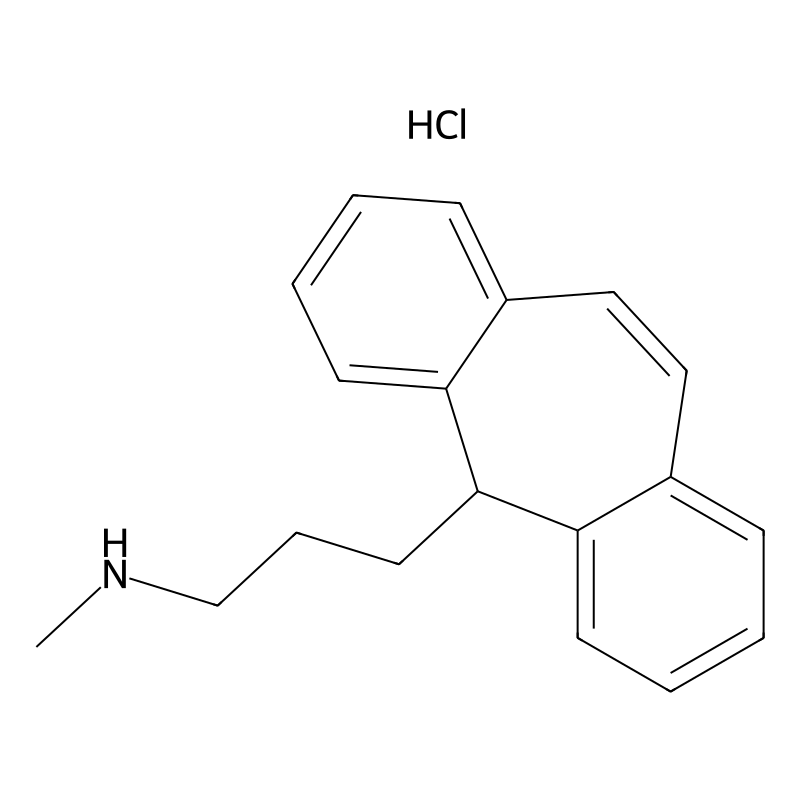

Protriptyline Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Summary of Protriptyline's Elimination Half-Life

The table below summarizes the quantitative data on Protriptyline's half-life and related pharmacokinetic parameters from the available literature.

| Parameter | Reported Value(s) | Notes | Source |

|---|---|---|---|

| Elimination Half-Life | 54 - 92 hours (average ~74 hours) | Often cited as the standard range. | [1] [2] |

| 54 - 198 hours | Observed in a single-dose study, highlighting significant inter-subject variability. | [3] | |

| 80 - 200 hours (with long-term use) | Reported half-life during long-term administration. | [4] | |

| Time to Peak Plasma Concentration (T~max~) | 6 - 12 hours | After oral administration. | [2] |

| Bioavailability | 77% - 93% | Well-absorbed from the gastrointestinal tract. | [1] |

| Protein Binding | 92% | Highly protein-bound. | [1] [2] |

| Primary Route of Excretion | Urine (~50%) | Fecal excretion is a minor pathway. | [1] [5] |

Experimental Protocols for Half-Life Determination

The provided search results do not contain detailed, step-by-step experimental protocols. However, they do describe the general methodologies used in the key studies from which the half-life data were derived.

- Study Design and Plasma Level Measurement: One pivotal study involved measuring plasma levels of Protriptyline in 30 patients undergoing antidepressant therapy with 40 mg/day. The study noted that asymptotic (steady-state) concentrations were not reached in all subjects even after 3.5 weeks, indirectly informing the long half-life. Plasma levels in these patients ranged from 430 to 1430 nmol/L [3].

- Single-Dose Pharmacokinetics: In five volunteers, a single-dose study was conducted. The half-life was calculated from the decline in plasma concentrations over time, revealing the wide inter-subject variation (54-198 hours). This study also suggested that the volume of distribution showed little variation between subjects [3].

- Radiolabeled Disposition Studies: Studies using radioactive Protriptyline in human subjects showed that peak plasma concentrations occurred within 8 to 12 hours. Cumulative urinary excretion over 16 days accounted for approximately 50% of the administered drug, confirming a slow elimination process [6].

- Drug Interaction Assessment: The same foundational research also examined the effect of concomitant sedatives. It found that mean plasma levels were significantly reduced in patients co-administered sodium amylobarbitone, indicating a metabolic interaction, whereas nitrazepam had no significant effect [3].

Pharmacokinetic Pathway and Experimental Workflow

The following diagram illustrates the core pharmacokinetic journey of Protriptyline and the general workflow for determining its half-life, based on the methodologies described above.

Diagram 1: Protriptyline's pharmacokinetic pathway and key experimental steps for determining its long and variable elimination half-life.

Key Implications for Research and Development

The extended and variable half-life of Protriptyline has several critical implications that your team should consider.

- Dosing Regimen: The long half-life means it takes approximately 2 to 4 weeks to reach steady-state concentrations in the body [4] [6]. This supports once-daily dosing in clinical practice but necessitates a clear dosing schedule during clinical trials to ensure accurate assessment of efficacy and safety.

- Patient Variability: The profound inter-individual variation in half-life (e.g., 54 vs. 198 hours) underscores the importance of investigating the role of factors like genetics (CYP2D6 polymorphism), age, and liver function [7] [3]. This variability can significantly impact drug exposure and clinical response.

- Switching and Discontinuation Protocols: Due to the slow elimination, a washout period of at least 14 days is recommended when switching from Protriptyline to another antidepressant, particularly a monoamine oxidase inhibitor (MAOI), to avoid serious interactions [2]. Furthermore, a gradual taper is advised when discontinuing the drug to minimize withdrawal symptoms [4] [2].

- Overdose Management: In cases of overdose, the prolonged presence of the drug in the system necessitates extended medical monitoring for cardiac and neurological toxicity [1] [4].

References

- 1. - Wikipedia Protriptyline [en.wikipedia.org]

- 2. : Dosage, Mechanism/Onset of Action, Protriptyline - Half Life [medicine.com]

- 3. Pharmacokinetic aspects of protriptyline plasma levels [pubmed.ncbi.nlm.nih.gov]

- 4. Protriptyline - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. Protriptyline: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Protriptyline [bliptext.com]

- 7. Metabolism of tricyclic antidepressants [pubmed.ncbi.nlm.nih.gov]

Protriptyline metabolism hepatic pathway

Metabolic Pathway and Pharmacogenomics

Protriptyline undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) system [1] [2]. The key enzymes involved and the clinical impact of genetic variations are summarized in the table below.

| Enzyme | Metabolizer Phenotype | Clinical Impact / Pharmacogenetic Effect | Recommended Action |

|---|---|---|---|

| CYP2D6 [3] | Ultrarapid Metabolizer (UM) | Potential for reduced drug exposure and lack of efficacy [4]. | Avoid TCA use or titrate to a higher dose with therapeutic drug monitoring (TDM) [4]. |

| Intermediate Metabolizer (IM) | Reduced metabolism; higher plasma concentrations increase risk of side effects [4]. | Consider a 25% reduction of starting dose; use TDM [4]. | |

| Poor Metabolizer (PM) | Greatly reduced metabolism; significantly higher plasma concentrations and risk of side effects [4] [3]. | Avoid TCA use or consider a 50% reduction of starting dose with TDM [4]. | |

| CYP2C19 | - | Known to metabolize other tertiary amine TCAs (e.g., amitriptyline) [4]. | Specific guidance for protriptyline is not available in the sources. |

The relationships between these enzymes, the resulting metabolites, and clinical outcomes are illustrated in the following pathway diagram:

Hepatotoxicity and Clinical Management

While protriptyline is considered a less common cause of clinically apparent liver injury compared to some other tricyclic antidepressants, the following points are noted:

- Liver Test Abnormalities: Mild, asymptomatic, and transient elevations in liver enzymes occur in a subset of patients on TCAs, but specific rates for protriptyline are not well-defined [1].

- Idiosyncratic Injury: Rare cases of acute cholestatic or hepatocellular liver injury have been linked to other TCAs. As protriptyline is in the same class, it is suspected to have a similar potential, though specific reports are lacking [1].

- Mechanism: The mechanism is not definitively known but is hypothesized to involve the formation of a toxic metabolite during hepatic metabolism or a hypersensitivity reaction [1].

- Management: Routine monitoring of liver enzymes is not standard. However, in cases of clinically apparent liver injury, the drug should be stopped and not reintroduced [1].

Limitations and Research Gaps

The available information has clear constraints for a technical audience:

- Lack of Detailed Pathways: The specific oxidative metabolites of protriptyline (e.g., hydroxylated or demethylated products) are not identified in the search results.

- No Experimental Protocols: The search results do not contain the detailed methodologies for studying protriptyline's metabolism (e.g., enzyme kinetic assays, in vitro incubation protocols with human liver microsomes) that you requested.

- Sparse Quantitative Data: Parameters such as intrinsic clearance (CLint), Michaelis-Menten constants (Km), and maximum velocity (Vmax) for its metabolic reactions are not provided.

References

Protriptyline free base vs hydrochloride

Introduction to Protriptyline Forms

Protriptyline is a tricyclic antidepressant (TCA) of the secondary amine class, known for its energizing and wakefulness-promoting effects, unlike many sedating TCAs [1] [2]. In drug development, the choice between a free base and a salt form is critical for optimizing the drug's physicochemical properties, stability, and bioavailability. The hydrochloride (HCl) salt is the form used in all clinical and commercial formulations of Protriptyline, while the free base is primarily relevant for preclinical research and analytical studies [3] [4].

The table below summarizes the core differences between the two forms.

| Property | Protriptyline Free Base | Protriptyline Hydrochloride |

|---|---|---|

| Chemical Formula | C₁₉H₂₁N [1] | C₁₉H₂₁N·HCl or C₁₉H₂₂ClN [5] |

| Molecular Weight | 263.38 g/mol [1] | 299.84 g/mol [3] |

| Chemical Structure | Neutral molecule | Ionic salt formed with HCl [5] |

| Physical State | Not specified in results | White to yellow crystalline powder [5] |

| Water Solubility | Lower (inherently hydrophobic) | Highly soluble (60 mg/mL in DMSO as reference) [3] |

| Primary Application | Preclinical & research studies (e.g., photophysical, computational) [6] [7] | Clinical & pharmaceutical formulation (oral tablets) [1] [4] |

Quantitative Data & Experimental Insights

Photophysical and Electrochemical Properties

A study directly compared the photophysical and electrochemical behaviors of both forms in various solvents [6]. A key finding was that while ground-state properties remain largely unchanged, Protriptyline HCl is easier to oxidize than its free base, as corroborated by oxidation potential measurements [6]. The study also identified that laser flash photolysis of Protriptyline HCl can generate a triplet-state intermediate, a solvated electron, and a radical cation through a biphotonic route, which may be associated with the observed in vivo phototoxic effects of the drug [6].

Supramolecular Interactions and Solubility

Research on β-Cyclodextrin (β-CD) inclusion complexes provides indirect evidence of solubility and stability challenges. A comprehensive structural investigation revealed that the Protriptyline free base forms a highly stable 1:1 inclusion complex with β-CD, with a binding constant (Ka) ranging from 14.2 to 24.0 × 10³ M⁻¹ [7]. The primary driving force is the insertion of the rigid tricyclic B-ring into the β-CD cavity, stabilized by C–H···π interactions [7]. This complexation is employed to improve the molecular stability and water solubility of the drug and to lessen its undesired side effects [7].

Experimental Protocols from Cited Research

Protocol: Determining Binding Constant (Ka) with β-Cyclodextrin

This methodology is adapted from the supramolecular study to quantify the stability of the inclusion complex [7].

- Objective: To determine the binding constant (Ka) of Protriptyline free base with native β-Cyclodextrin in an aqueous solution.

- Materials: Protriptyline free base, β-Cyclodextrin, UV-transparent solvent (e.g., buffer), UV-Vis spectrophotometer.

- Method:

- Prepare a fixed concentration of Protriptyline free base solution.

- Prepare a series of solutions with the same drug concentration but with varying concentrations of β-CD (e.g., 0 to 10 mM).

- Incubate the solutions to allow complex equilibrium.

- Measure the UV-Vis absorption spectra of each solution.

- Observe and record the changes in absorbance (hypochromic or bathochromic shift) upon complexation.

- Data Analysis: The binding constant is calculated by applying a suitable model (e.g., Benesi-Hildebrand plot) to the change in absorbance (ΔA) as a function of β-CD concentration. The high Ka value (on the order of 10³ M⁻¹) confirms the formation of a stable complex, primarily involving the aromatic ring system [7].

Protocol: Laser Flash Photolysis for Transient Species Detection

This protocol is derived from the photophysical study to characterize short-lived reactive intermediates [6].

- Objective: To characterize transient intermediates generated upon photoexcitation of Protriptyline HCl.

- Materials: Protriptyline HCl solution in a desired solvent (e.g., water, methanol), nanosecond laser flash photolysis system (e.g., with a 266 nm laser).

- Method:

- Prepare a degassed solution of Protriptyline HCl to remove oxygen.

- Excite the sample with a short pulse from a 266 nm laser.

- Use a pulsed xenon lamp as a probe light source to monitor changes in absorption over time.

- Record the time-resolved absorption spectra at various time delays after the laser pulse (from nanoseconds to milliseconds).

- Data Analysis:

- Analyze the decay kinetics to identify different species. A monoexponential decay is typically associated with the triplet-triplet transient.

- Vary the laser intensity to establish a biphotonic process: a quadratic dependence of the signal on laser intensity indicates the formation of species like the solvated electron and radical cation [6].

Implications for Drug Development

The properties of the HCl salt make it the unequivocal choice for product development. Its high aqueous solubility is essential for achieving the 77–93% oral bioavailability reported for Protriptyline [1]. Furthermore, the crystalline nature of the salt ensures better chemical stability, purity, and ease of handling during the manufacturing of solid dosage forms like 5 mg and 10 mg tablets [1] [4].

Research into the free base is not without merit. Studies on its phototoxicity [6] and its potential as a multi-target directed ligand in Alzheimer's disease [8] are conducted at the molecular level. In these contexts, the free base is the relevant entity for understanding mechanism of action, even if the HCl salt would be the delivered form in a clinical setting.

Pathways in Protriptyline Research & Development

The following diagram illustrates the key experimental pathways and decision points in the physicochemical characterization of Protriptyline forms, as revealed by the research.

References

- 1. - Wikipedia Protriptyline [en.wikipedia.org]

- 2. Protriptyline - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. This compound | 5-HT Receptor inhibitor [selleckchem.com]

- 4. Monograph for Professionals - Drugs.com Protriptyline [drugs.com]

- 5. PROTRIPTYLINE HCL | Drug Information, Uses, Side ... [pharmacompass.com]

- 6. (PDF) Photophysical, Electrochemical, and Theoretical... - Academia.edu [academia.edu]

- 7. Distinctive Supramolecular Features of β-Cyclodextrin ... [mdpi.com]

- 8. Molecular Investigations of Protriptyline as a Multi-Target ... [journals.plos.org]

Mechanism of Action and Downstream Effects

Protriptyline's therapeutic and side effects result from its primary action of increasing monoamine levels and its direct receptor interactions, which trigger complex neuroadaptive processes over time.

- Primary Mechanism: The drug's immediate effect is to elevate synaptic concentrations of norepinephrine and serotonin by inhibiting their transporters. This boost in monoaminergic neurotransmission is the initial step in its antidepressant action [1] [2] [3].

- Neuroadaptive Changes: With chronic administration, protriptyline induces long-term changes in the brain. These include the downregulation of cortical β-adrenergic receptors and sensitization of post-synaptic serotonergic receptors. These adaptations are believed to be crucial for its full therapeutic effect and are consistent with most antidepressants [1] [2].

- Beyond Monoamines: Emerging hypotheses suggest that antidepressants like protriptyline may work by inhibiting the acid sphingomyelinase (ASM) enzyme, reducing ceramide production. This shifts cells toward a state of increased survival and cytoprotection, which may underlie both mood improvement and enhanced resilience to stress and infection [4]. Furthermore, protriptyline has demonstrated anti-neuroinflammatory properties in preclinical models, such as inhibiting NF-κB expression in a rat model of Alzheimer's disease, which was associated with improved spatial learning and memory [5].

The following diagram illustrates the key molecular interactions and downstream effects of protriptyline.

Overview of Protriptyline's Pharmacodynamic Interactions and Effects

Key Experimental Findings and Protocols

For researchers, understanding the experimental evidence behind protriptyline's effects is crucial. Key findings and associated methodologies are outlined below.

| Investigated Effect | Experimental Model / Citation | Key Finding | Detailed Methodology / Protocol |

|---|

| Anti-neuroinflammatory & Neuroprotective [5] | In vivo, Streptozotocin (STZ)-induced rat model of Alzheimer's disease. | Protriptyline inhibited NF-κB expression, improved spatial learning, and memory. | 1. Model Induction: Intracerebroventricular (ICV) injection of STZ. 2. Drug Administration: Treatment with protriptyline. 3. Behavioral Analysis: Spatial learning and memory assessed via Morris Water Maze. 4. Molecular Analysis: Brain tissue examined for NF-κB expression (e.g., via Western blot or immunohistochemistry). | | Analgesic & Chronic Pain Modulation [3] | Clinical observation and inferred from TCA class effect. | Used off-label for chronic pain; analgesia linked to enhanced noradrenergic/serotonergic CNS pathways inhibiting pain signal transmission. | General Clinical Approach:

- Patient Selection: Individuals with neuropathic or chronic tension-type pain.

- Dosing: Low doses, often lower than for depression, administered daily.

- Outcome Measurement: Pain scales (e.g., VAS) and headache frequency diaries. | | REM Sleep Fragmentation [2] [6] | Clinical studies in narcolepsy and sleep apnea. | Fragments REM sleep, reducing oxygen desaturation severity in this stage; used for narcolepsy cataplexy. | Polysomnography (PSG) Protocol:

- Baseline PSG: Overnight sleep study to establish baseline apnea-hypopnea index (AHI) and sleep architecture.

- Treatment PSG: Repeat study after a course of protriptyline.

- Data Comparison: Analyze changes in AHI, REM sleep duration, and oxygen saturation metrics. |

References

- 1. Protriptyline: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Protriptyline - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Protriptyline Hydrochloride? [synapse.patsnap.com]

- 4. Could antidepressants increase mood and immunity at the ... [frontiersin.org]

- 5. Resolving a paradox: antidepressants, neuroinflammation, ... [explorationpub.com]

- 6. Protriptyline - an overview [sciencedirect.com]

Application Notes for Protriptyline HPLC Analysis

Protriptyline is a tricyclic antidepressant, and its analysis often employs Reversed-Phase (RP) HPLC. The method below is adapted from an application note for a specific column [1].

Table 1: Chromatographic Conditions for Protriptyline Separation

| Parameter | Specification |

|---|---|

| Analytical Column | Newcrom R1 (Reverse-phase, low silanol activity) [1] |

| Mobile Phase | Acetonitrile (MeCN) + Water + Phosphoric Acid [1] |

| MS-Compatibility | Replace Phosphoric Acid with Formic Acid [1] |

| Detection Wavelength | Not specified in source; 200-215 nm is common for tricyclic antidepressants [2] [3] |

| Scale | Scalable from analytical to preparative separation [1] |

| Alternatives | UPLC columns with 3 µm particles available for faster analysis [1] |

Detailed Experimental Protocol

The following protocol provides a practical guide for setting up the HPLC analysis based on the conditions in Table 1.

Reagents and Materials

- Analytical Standard: Protriptyline hydrochloride.

- Solvents: HPLC-grade Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility).

- Equipment: HPLC system with a UV or Diode Array Detector (DAD), analytical balance, pH meter, sonicater.

Mobile Phase Preparation

- Measure the appropriate volumes of water and acetonitrile. A starting ratio of 50:50 (v/v) Water:Acetonitrile is recommended.

- Add Phosphoric Acid to a concentration of 0.1% (v/v) to improve peak shape.

- Mix thoroughly and degas the mobile phase by sonication under vacuum or by sparging with an inert gas (e.g., helium).

Standard Solution Preparation

- Accurately weigh about 10 mg of protriptyline HCl standard into a 10 mL volumetric flask.

- Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol. This is the primary stock solution (1 mg/mL).

- Dilute the stock solution further with the mobile phase to prepare a working standard solution (e.g., 10-50 µg/mL).

Instrumental Setup and Analysis

- Install the Newcrom R1 column (or equivalent C18 column with low silanol activity) in the HPLC oven. Set the column temperature to ambient or a controlled temperature (e.g., 30-40°C).

- Set the mobile phase flow rate to 1.0 mL/min.

- Set the detector wavelength. If using a DAD, a wavelength of 215 nm is a suitable starting point based on methods for similar compounds [4] [2].

- Allow the system to equilibrate until a stable baseline is achieved.

- Inject an appropriate volume (e.g., 10-20 µL) of the working standard solution.

The workflow for the analytical procedure is as follows:

Green Metric Assessment of the HPLC Method

Modern analytical chemistry emphasizes sustainability. Here is a framework for evaluating the environmental impact of your HPLC method, adapted from a related study on amitriptyline analysis [4].

Table 2: Green Metric Assessment Tools

| Tool | Full Name | Type | Key Evaluation Aspects |

|---|---|---|---|

| AGREE | Analytical GREEnness | Quantitative (0-1 scale) | Assesses all 12 principles of Green Analytical Chemistry (GAC) [4]. |

| GAPI | Green Analytical Procedure Index | Semi-quantitative | Evaluates the entire method from sample collection to final analysis using a pentagram pictogram [4]. |

| NEMI | National Environmental Methods Index | Qualitative | Uses a pictogram to indicate if a method is free of PBT (Persistent, Bioaccumulative, Toxic) chemicals, hazardous substances, and corrosive elements, and if waste is minimal [4]. |

Potential Limitations and Troubleshooting

- Limited Specificity: The provided method is a starting point. You must verify its specificity for your sample matrix, ensuring that excipients or degradation products do not interfere with the protriptyline peak [4] [5].

- Method Validation: For any official or published work, the method requires full validation. This includes establishing parameters such as precision, accuracy, linearity, range, robustness, and limits of detection and quantification (LOD/LOQ) [4] [6] [5].

- Peak Tailing: Basic compounds like protriptyline can interact with acidic silanol groups on the silica surface of HPLC columns, leading to peak tailing. The recommended Newcrom R1 column is specifically designed with low silanol activity to mitigate this [1]. Using a mobile phase modifier like triethylamine can also help improve peak shape [2].

Research and Development Notes

For scientists developing a new method, consider these approaches:

- For complex mixtures, Cyclodextrin-modified Capillary Zone Electrophoresis (CZE) has been successfully used to separate eight cyclic antidepressants simultaneously and could serve as an orthogonal technique to HPLC [3].

- Employ a Quality-by-Design (QbD) approach using tools like Box-Behnken Design (BBD) to systematically optimize critical method parameters (e.g., mobile phase pH, organic solvent ratio, column temperature) for robust performance [6].

I hope these detailed application notes and protocols provide a solid foundation for your work on protriptyline analysis.

References

- 1. Separation of Protriptyline on Newcrom R1 HPLC column [sielc.com]

- 2. A Simple Sample Preparation with HPLC-UV Method for ... [pmc.ncbi.nlm.nih.gov]

- 3. Method for simultaneous determination of eight cyclic ... [sciencedirect.com]

- 4. green metric, RGB model and forced degradation study [link.springer.com]

- 5. VALIDATED STABILITY INDICATING RP-HPLC METHOD ... [scielo.cl]

- 6. Optimization of chromatographic conditions via Box ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Analytical Protocols for Protriptyline Hydrochloride USP Reference Standard

Introduction to Protriptyline Hydrochloride USP Reference Standard

This compound is a tricyclic antidepressant (TCA) of the secondary amine class, chemically described as N-methyl-5H-dibenzo[a,d]cycloheptene-5-propanamine hydrochloride [1] [2]. The United States Pharmacopeia (USP) Reference Standard for this compound is a pharmaceutical primary standard of highly characterized material with established identity, purity, quality, and potency [3]. These reference standards are essential for conducting compendial tests and assays specified in official monographs, ensuring consistency, reliability, and regulatory compliance in pharmaceutical analysis and quality control operations.

The USP this compound Reference Standard is provided as neat material and is intended exclusively for use in specified quality tests and assays as defined in the USP compendia [3]. This material is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind. These application notes provide detailed protocols for the proper use of this reference standard in pharmaceutical analysis, supporting drug development, manufacturing, and quality control processes.

Physicochemical Properties

This compound exhibits distinct physicochemical characteristics that form the basis for its identification and quantification in pharmaceutical products.

Structural and Molecular Properties

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Specification |

|---|---|

| Chemical Name | N-methyl-5H-dibenzo[a,d]cycloheptene-5-propanamine hydrochloride [4] |

| Molecular Formula | C₁₉H₂₁N·HCl [1] |

| Molecular Weight | 299.84 g/mol [1] |

| CAS Registry Number | [1225-55-4] [4] |

| Appearance | White to yellowish powder [5] |

| Solubility | Freely soluble in water; soluble in dilute HCl [1] |

Spectral Properties

Table 2: Spectral Characteristics for Identification

| Method | Parameters | Specifications |

|---|---|---|

| UV Absorption | Solution: 10 µg/mL in 0.1N methanolic HCl [4] | Maximum absorptivity at 292 nm [4] |

| X-ray Diffraction | Comparison with USP Reference Standard [6] [4] | Pattern conforms to USP this compound RS [4] |

Identification Methods

Protocol A: Ultraviolet Spectrophotometric Identification

Purpose: To confirm the identity of this compound through UV absorption characteristics.

Principle: this compound exhibits characteristic absorption in the UV region due to its conjugated tricyclic aromatic system. The absorption pattern and maximum are compared against the USP Reference Standard.

Materials and Reagents:

- USP this compound Reference Standard

- Methanolic hydrochloric acid (0.1 N)

- Volumetric flasks (10 mL, 100 mL)

- UV-Visible spectrophotometer with matched quartz cells

Procedure:

- Prepare a standard solution containing 10 µg/mL of USP this compound RS in 0.1 N methanolic HCl.

- Prepare a test solution of the sample at the same concentration using the same solvent.

- Scan both solutions in the range of 200-400 nm using a UV-Visible spectrophotometer.

- Record the absorption spectra and identify the wavelength of maximum absorption.

Acceptance Criteria: The absorptivities of the test sample at 292 nm, calculated on the dried basis, should not differ by more than 3.0% from those of the USP Reference Standard [4].

Protocol B: Chloride Identification

Purpose: To verify the presence of hydrochloride salt in the molecule.

Principle: The test confirms the presence of chloride ions through precipitation reaction, specifically adapted for alkaloidal hydrochlorides.

Materials and Reagents:

- Nitric acid (diluted)

- Silver nitrate solution (0.1 N)

- Ammonia solution

Procedure:

- Dissolve a small quantity of the sample in water.

- Add diluted nitric acid to acidify the solution.

- Add 0.1 N silver nitrate solution dropwise.

- Observe for the formation of a white precipitate.

- Confirm the precipitate is insoluble in nitric acid but soluble in ammonia solution.

Acceptance Criteria: A white, curdy precipitate that is insoluble in nitric acid but soluble in ammonia solution confirms the presence of chloride ions [4].

Protocol C: X-ray Powder Diffraction Identification

Purpose: To confirm the crystalline structure and polymorphic form of this compound.

Principle: X-ray diffraction produces a characteristic pattern that is unique to the crystalline structure of a compound, providing a fingerprint for identification.

Materials and Equipment:

- X-ray diffractometer

- Sample holder

- USP this compound Reference Standard

Procedure:

- Prepare the sample powder according to standard X-ray diffraction sample preparation techniques.

- Mount the sample in the diffractometer.

- Run the diffraction pattern using appropriate parameters (voltage, current, scan rate).

- Record the diffraction pattern over the relevant 2θ range.

- Compare the sample pattern with that obtained from the USP Reference Standard.

Acceptance Criteria: The X-ray diffraction pattern of the test sample should conform to that of the USP this compound Reference Standard [4]. Note: Recent USP revisions have introduced updated references to 〈197〉 for this test [6].

Figure 1: this compound Identification Workflow - This diagram illustrates the comprehensive approach to identity confirmation, incorporating multiple orthogonal analytical techniques to ensure accurate characterization of the reference standard.

Purity Assessment

Loss on Drying

Purpose: To determine the amount of volatile substances (including water) present in the sample.

Principle: The sample is dried under specified conditions, and the weight loss is measured gravimetrically.

Materials and Equipment:

- Analytical balance

- Drying oven capable of maintaining 60°C

- Vacuum desiccator

Procedure:

- Weigh accurately about 1 g of sample in a previously dried and tared weighing bottle.

- Distribute the sample evenly to a depth not exceeding 5 mm.

- Dry the sample at a pressure below 5 mm of mercury at 60°C to constant weight.

- Cool in a desiccator and weigh.

- Calculate the percentage loss on drying.

Acceptance Criteria: Not more than 0.3% of its weight [4].

Residue on Ignition

Purpose: To determine the content of inorganic impurities present in the sample.

Principle: The sample is ignited at high temperature, and the residue is weighed.

Materials and Equipment:

- Muffle furnace capable of maintaining 600 ± 25°C

- Platinum or porcelain crucibles

- Analytical balance

Procedure:

- Weigh accurately about 1 g of sample in a previously ignited, cooled, and tared crucible.

- Ignite the sample gently at first until thoroughly charred.

- Cool, moisten the residue with 1 mL of sulfuric acid, and heat gently until white fumes are no longer evolved.

- Ignite at 600 ± 25°C until the residue is carbon-free or to constant weight.

- Cool in a desiccator and weigh.

Acceptance Criteria: Not more than 0.1% [4].

pH Determination

Purpose: To measure the acidity/alkalinity of an aqueous solution of the sample.

Principle: The pH of a solution indicates its hydrogen ion concentration and is measured potentiometrically.

Materials and Equipment:

- pH meter with appropriate electrodes

- Standard buffer solutions for calibration

Procedure:

- Prepare a solution (1 in 100) of the sample in carbon dioxide-free water.

- Calibrate the pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

- Immerse the electrodes in the sample solution and measure the pH after stabilization.

- Record the pH value.

Acceptance Criteria: Between 5.0 and 6.5 [4].

Quantitative Assay

Titrimetric Assay

Purpose: To determine the percentage purity of this compound.

Principle: The assay is based on acid-base titration in non-aqueous medium. This compound, being a weak base, is titrated with perchloric acid in glacial acetic acid. Crystal violet is used as an indicator.

Materials and Reagents:

- Analytical balance

- Burette (50 mL)

- Glacial acetic acid

- 0.1 N Perchloric Acid VS (Volumetric Solution)

- Crystal violet TS (Test Solution)

- Mercuric acetate TS (Test Solution)

Procedure:

- Transfer about 700 mg of this compound, accurately weighed, to a 125-mL conical flask.

- Dissolve the sample in 30 mL of glacial acetic acid.

- Add 2 drops of crystal violet TS and 10 mL of mercuric acetate TS.

- Titrate with 0.1 N perchloric acid VS to a green endpoint.

- Perform a blank determination using the same quantities of reagents and make any necessary correction.

- Calculate the percentage of C₁₉H₂₁N·HCl in the sample.

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 29.98 mg of C₁₉H₂₁N·HCl. [ \text{% Purity} = \frac{(V_{\text{sample}} - V_{\text{blank}}) \times N \times 29.98}{W_{\text{sample}} \times 10} \times 100 ] Where:

- ( V_{\text{sample}} ) = Volume of perchloric acid consumed by sample (mL)

- ( V_{\text{blank}} ) = Volume of perchloric acid consumed in blank (mL)

- ( N ) = Actual normality of perchloric acid VS

- ( W_{\text{sample}} ) = Weight of sample (mg)

Acceptance Criteria: Not less than 99.0% and not more than 101.0% of C₁₉H₂₁N·HCl, calculated on the dried basis [4].

Table 3: Summary of Analytical Specifications for this compound

| Test Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Identification | UV Spectrophotometry | Absorptivities at 292 nm do not differ by more than 3.0% | [4] |

| Identification | Chloride Test | Responds to test for alkaloidal hydrochlorides | [4] |

| Identification | X-ray Diffraction | Pattern conforms to USP Reference Standard | [4] |

| pH | Potentiometric | Between 5.0 and 6.5 (1 in 100 solution) | [4] |

| Loss on Drying | Gravimetric | Not more than 0.3% | [4] |

| Residue on Ignition | Gravimetric | Not more than 0.1% | [4] |

| Assay | Non-aqueous Titration | 99.0% - 101.0% | [4] |

Handling, Storage, and Safety

Storage Conditions

This compound should be preserved in well-closed containers to protect it from moisture and light [4]. The USP Reference Standard should be stored according to the specific recommendations provided with the certificate of analysis.

Safety Considerations

The this compound USP Reference Standard is classified with the following hazard statements [3]:

- Acute Toxicity (Oral, Category 3; Dermal, Category 4; Inhalation, Category 4)

- Eye Irritation (Category 2)

- Skin Irritation (Category 2)

- Specific Target Organ Toxicity (Single Exposure, Category 3)

Precautionary Measures:

- Wear appropriate personal protective equipment including safety glasses, gloves, and laboratory coat.

- Avoid formation of dust and aerosols.

- Use only in well-ventilated areas.

- Wash hands thoroughly after handling.

First Aid Measures:

- Inhalation: Remove to fresh air and seek medical attention if symptoms persist.

- Skin Contact: Wash thoroughly with soap and water.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

- Ingestion: Rinse mouth and seek immediate medical attention.

It is critical to note that this material is for test and assay use only and is not meant for administration to humans or animals [3].

Regulatory and Compendial Status

The this compound monograph is currently undergoing revision processes to align with current USP standards. Notice has been given that the Small Molecules 4 Expert Committee intends to revise the monograph, with proposed changes including [6]:

- Adding flexibility to the Identification-A test

- Updating references to 〈191〉 under Identification-C test

- Introducing a reference to 〈197〉 under Identification-D test based on X-Ray diffraction

- Additional changes to align the monograph with current USP style

The proposed revision is anticipated to be published as an Interim Revision Announcement in Pharmacopeial Forum 50(4) [Jul.-Aug. 2024] with the comment period ending on September 30, 2024. If adopted without adverse comments, the revised monograph would become official on January 1, 2025 [6].

Conclusion

The this compound USP Reference Standard is an essential tool for ensuring the quality, identity, strength, and purity of pharmaceutical products containing this active ingredient. The comprehensive analytical protocols described in these application notes provide researchers and quality control professionals with detailed methodologies for compendial testing. Adherence to these procedures, combined with proper handling and awareness of the upcoming monograph revisions, will ensure regulatory compliance and maintain the highest standards in pharmaceutical analysis.

References

Protriptyline Hydrochloride Pharmaceutical Primary Standard

Application Note: QA-2024-PROT Version: 1.0 Date Compiled: 2024-11-14

Compound Identification and General Information

Protriptyline hydrochloride is a tricyclic antidepressant (TCA) used as a pharmaceutical primary standard for quality control and analytical method validation [1]. As a United States Pharmacopeia (USP) reference standard, it is officially certified for use in specified quality tests and assays as mandated by compendial methods [1].

- IUPAC Name: N-Methyl-5H-dibenzo[a,d]cycloheptene-propylamine hydrochloride [1]

- CAS Registry Number: Information not available in search results

- Molecular Formula: C₁₉H₂₂ClN [2]

- Molecular Weight: Information not available in search results

- SMILES:

Cl[H].CNCCCC1c2ccccc2C=Cc3ccccc13[1] - InChI Key:

OGQDIIKRQRQRZXJH-UHFFFAOYSA-N[1] - Handling and Storage: Classified under safety storage code 6.1C (Combustible, acute toxic Category 3). Target organ is the respiratory system. Signal word: Danger [1].

Analytical Methods and Techniques

Protriptyline is typically analyzed alongside other TCAs. Modern methods prioritize high-throughput, sensitive, and specific techniques like UPLC-MS/MS.

2.1. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is validated for quantifying protriptyline in urine and is suitable for clinical monitoring and adherence testing [3].

Table 1: UPLC-MS/MS Operating Conditions for Tricyclic Antidepressant Panel (including Protriptyline)

| Parameter | Specification |

|---|---|

| Analytical Column | Waters Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 µm) [3] |

| Column Temperature | Room temperature [3] |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid [3] | | Elution Mode | Linear gradient [3] | | Flow Rate | 0.6 mL/min [3] | | Injection Volume | 2 µL [3] | | Detection | Tandem Mass Spectrometry (MS/MS) [3] | | Ionization Mode | Positive Electrospray Ionization (ESI+) [3] | | Data Acquisition | Multiple Reaction Monitoring (MRM) [3] |

Table 2: Key Validation Parameters for UPLC-MS/MS Method

| Validation Parameter | Result / Specification for Protriptyline |

|---|---|

| Linear Range | 100 - 2000 ng/mL [3] |

| Coefficient of Determination (R²) | > 0.995 [3] |

| Intra-day Precision (CV) | < 12% [3] |

| Inter-day Precision (CV) | < 12% [3] |

| Accuracy (% Recovery) | > 80% [3] |

| Limit of Quantification (LOQ) | 100 ng/mL [3] |

| Carryover | Evaluated per CLSI protocol EP10-A3 [3] |

| Analysis Time | < 5 minutes for a 9-drug panel [3] |

2.2. Sample Preparation Protocol: Molecularly Imprinted Polymer Nanoparticles (MIP-NPs)

MIP-NPs offer selective extraction and pre-concentration of protriptyline from complex biological matrices like human plasma [4].

Diagram 1: MIP-NP extraction and analysis workflow for protriptyline.

Detailed MIP-NP Synthesis and Extraction Protocol [4]:

- Polymer Synthesis: Protriptyline-MIP nanoparticles are synthesized via suspension polymerization in silicon oil.

- Functional Monomer: Methacrylic acid

- Cross-linker: Ethylene glycol dimethacrylate (EGDMA)

- Initiator: 2,2'-Azobisisobutyronitrile (AIBN)

- Template Molecule: Protriptyline

- Template Removal: After polymerization, the template molecule (protriptyline) is removed from the polymer matrix, creating specific binding sites.

- Extraction Procedure:

- Add the synthesized MIP-NPs to the plasma sample.

- Perform ultrasound-assisted extraction to facilitate the selective binding of protriptyline to the polymer sites.

- Under optimal conditions, this method achieves a Relative Standard Deviation (RSD) of 4.1% for protriptyline in plasma, demonstrating good precision [4].

Experimental Considerations and Notes

- Isobaric Interference: A major analytical challenge is the isobaric interference between nortriptyline and protriptyline, as they have similar masses and can exhibit identical MRM transitions. This must be addressed through effective chromatographic separation prior to MS/MS detection [3].

- Specificity of MIP-NPs: The use of molecularly imprinted polymers provides high selectivity for protriptyline, which is advantageous for isolating it from complex biological samples and minimizing matrix effects [4].

Conclusion

This compound is a critical compendial standard for ensuring the quality and performance of analytical methods. The protocols summarized here, particularly the high-speed UPLC-MS/MS for quantification and the selective MIP-NP extraction for sample preparation, provide robust and reliable frameworks for researchers developing and validating methods for tricyclic antidepressants.

References

- 1. United States Pharmacopeia (USP) Reference Standard [sigmaaldrich.com]

- 2. This compound | C19H22ClN - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 3. Method Validation of a Tricyclic Antidepressant Drug Panel ... [annclinlabsci.org]

- 4. Synthesis of molecularly imprinted polymer nanoparticles ... [pubs.rsc.org]

Protriptyline solubility in various solvents

Solubility and Physicochemical Properties

The quantitative solubility data and key properties of protriptyline hydrochloride are summarized in the table below for easy comparison.

| Solvent | Solubility | Experimental Conditions / Notes |

|---|---|---|

| Water | 50 mg/mL [1] [2] | Freely soluble [1] |

| Methanol | 1.0 mg/mL (as free base) [3] | Certified Reference Material solution [3] |

| DMSO | 100 mg/mL (333.51 mM) [4] | Solution may be hygroscopic [4] |

| 1-Octanol | Data not available for protriptyline | Commonly used to model lipophilic tissues and membrane permeability; see protocol for investigation method [5] |

Key Physicochemical Properties [6] [7] [8]:

- Molecular Formula: C₁₉H₂₂ClN

- Molecular Weight: 299.84 g/mol

- pKa: 8.2 (at 25°C)

- Melting Point: 169 - 171 °C

- LogP: 4.7 (predicted)

Experimental Protocols

The following protocols outline key methodologies for studying the distribution and permeability of tricyclic antidepressants like protriptyline, based on research into analogous compounds.

Protocol 1: Measuring Distribution in Model Solvent Systems

This protocol investigates how a drug partitions between aqueous and organic phases, a key determinant of its absorption and distribution.

- Preparation of Aqueous Phases: Prepare buffer solutions to simulate different biological environments (e.g., pH 2.0 for stomach, pH 6.8 for intestine). Use potassium chloride-hydrochloric acid for pH 2.0 and potassium dihydrogen phosphate-sodium hydroxide for pH 6.8 [5].

- Preparation of Organic Phases: Use 1-octanol to model lipophilic tissues and n-hexane to model non-polar environments [5].

- Saturation: Pre-saturate the aqueous buffers and organic solvents with each other by shaking them together before the experiment to prevent solvent demixing during the main test [5].

- Distribution Experiment: Add the this compound solution to the pre-saturated aqueous buffer. Mix this solution with an equal volume of pre-saturated organic solvent in a thermostatted vessel. Shake the mixture vigorously to reach distribution equilibrium [5].

- Analysis: After phase separation, analyze the concentration of the drug in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC or UV spectrophotometry). The distribution coefficient (D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase [5].

Protocol 2: Determining Permeability Through Artificial Membranes

This protocol assesses a drug's ability to pass through biological barriers, which is critical for predicting its in vivo absorption.

- Membrane Selection: Use artificial membranes such as:

- Apparatus Setup: Use a side-by-side diffusion cell where the donor chamber (containing the drug solution) and the acceptor chamber are separated by the selected membrane. Maintain a constant temperature (e.g., 37°C) and stir both chambers continuously [5].

- Permeability Experiment: Fill the donor chamber with a solution of this compound in an aqueous buffer at the desired pH. Fill the acceptor chamber with the corresponding drug-free buffer. The membrane should be in contact with both solutions [5].

- Sampling and Analysis: At predetermined time intervals, take samples from the acceptor chamber and replace the volume with fresh buffer to maintain sink conditions. Analyze the samples to determine the concentration of the drug that has permeated the membrane over time [5].

- Calculation: The permeability coefficient (P) is calculated from the slope of the cumulative amount of drug permeated versus time plot, normalized for the membrane surface area and the initial donor concentration [5].

Scientific Context and Workflows

The experimental workflow for studying solubility and permeability involves several key stages and is influenced by molecular properties, as illustrated in the following diagrams.

The distribution and permeability of protriptyline are highly dependent on its ionization state, which is governed by pH. The pKa of protriptyline is approximately 8.2 [7]. In acidic environments (pH < pKa), the molecule is predominantly ionized, increasing its solubility in water. In basic environments (pH > pKa), the uncharged form dominates, favoring partition into organic phases and through lipid membranes.

Research Applications and Formulation Notes

- Analytical Chemistry: this compound is available as a Certified Reference Material (1.0 mg/mL in methanol) for use in quantitative analysis, clinical toxicology, and forensic testing using LC/MS or GC/MS [3].

- Formulation Development: The high solubility in water and DMSO provides flexibility for preparing stock solutions for in vitro assays [2] [4]. Research into similar tricyclic antidepressants shows that distribution behavior is entropy-driven at physiological temperatures, which is a crucial consideration for designing drug delivery systems intended for body temperature [5].

- Safety and Handling: As a pharmaceutical powder, this compound should be handled with appropriate personal protective equipment, including gloves and eyeshields [2].

References

- 1. Protriptyline: Package Insert / Prescribing Information [drugs.com]

- 2. Protriptyline = 99 TLC, powder 1225-55-4 [sigmaaldrich.com]

- 3. Protriptyline HCl | Certified Solutions Standards [cerilliant.com]

- 4. This compound | Antidepressant Agent [medchemexpress.com]

- 5. Impact of temperature and pH [sciencedirect.com]

- 6. PROTRIPTYLINE HCL | Drug Information, Uses, Side ... [pharmacompass.com]

- 7. This compound CAS#: 1225-55-4 [chemicalbook.com]

- 8. Showing metabocard for Protriptyline (HMDB0014488) [hmdb.ca]

Application Note: Assessing the Fluorescence Properties of Protriptyline

1. Introduction Protriptyline is a tricyclic antidepressant (TCA) whose inherent fluorescence potential stems from its conjugated aromatic ring system [1]. characterizing its fluorescence quantum yield (QY) is essential for developing sensitive analytical methods for tracking its distribution and interaction within biological systems [2]. This document provides a recommended protocol for determining the fluorescence quantum yield of protriptyline.

2. Theoretical Foundations and Experimental Design The fluorescence quantum yield (Φf) is defined as the ratio of photons emitted as fluorescence to the number of photons absorbed [3]. A value of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon.

Key factors influencing quantum yield measurements include [3]:

- Solvent Effects: Polarity, viscosity, and pH of the solvent.

- Temperature: Higher temperatures typically decrease quantum yield.

- Sample Purity: Impurities can quench fluorescence.

- Instrumental Factors: Wavelength accuracy, detector sensitivity, and spectral correction.

The following workflow outlines the core steps for this investigation:

3. Reagents and Equipment

- Reagents: Protriptyline hydrochloride standard (≥98% purity), reference fluorophores (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54), spectroscopic-grade solvents (Methanol, Ethanol, PBS pH 7.4), and ultrapure water.

- Equipment: UV-Vis spectrophotometer, fluorescence spectrofluorometer, quartz cuvettes (path length 10 mm), analytical balance, and pH meter.

4. Experimental Protocol 4.1. Sample Preparation

- Prepare a stock solution of protriptyline (e.g., 1 mM) in a suitable solvent.

- Serially dilute to prepare working solutions with an absorbance below 0.05 at the chosen excitation wavelength to avoid inner-filter effects [3].

- Prepare solutions of the reference fluorophore at the same absorbance as the protriptyline sample at the excitation wavelength.

4.2. Spectral Acquisition

- Absorption Spectroscopy: Record the UV-Vis absorption spectrum of protriptyline and the reference standard from 250 nm to 400 nm.

- Fluorescence Spectroscopy: Using the peak absorption wavelength, acquire the fluorescence emission spectrum. Ensure the emission spectrum is fully captured and instrument parameters are kept identical between sample and reference measurements [3].

4.3. Quantum Yield Calculation Use the relative method to determine the QY with the following formula [3]: Φf(sample) = Φf(reference) × (Isample / Ireference) × (Areference / Asample) × (ηsample² / ηreference²)

- Φf: Fluorescence quantum yield.

- I: Integrated area under the fluorescence emission curve.

- A: Absorbance at the excitation wavelength.

- η: Refractive index of the solvent.

5. Anticipated Data and Analysis The table below summarizes hypothetical data based on the properties of tricyclic compounds.

| Parameter | Protriptyline (Hypothetical in Methanol) | Quinine Sulfate (Reference in 0.1 M H₂SO₄) |

|---|---|---|

| Excitation Wavelength (λ_ex) | 290 nm | 350 nm |

| Emission Maximum (λ_em) | 460 nm | 450 nm |

| Absorbance at λ_ex | 0.045 | 0.045 |

| Integrated Fluorescence Intensity (I) | 8.5 x 10⁶ (a.u.) | 9.2 x 10⁶ (a.u.) |

| Refractive Index (η) | 1.33 | 1.33 |

| Reported Quantum Yield (Φ_f) | 0.10 (To be determined) | 0.54 [3] |

6. Potential Applications and Pathways If protriptyline exhibits measurable fluorescence, it could be leveraged for drug visualization. The following diagram illustrates potential pathways and off-target effects that could be studied.

7. Discussion and Conclusion The primary challenge is that protriptyline's quantum yield may be very low or undetectable under standard conditions. Its mechanism of action involves increasing norepinephrine and, at high doses, serotonin neurotransmission [1], but this does not guarantee strong fluorescence.

Future work should focus on screening various solvent environments to enhance fluorescence signal. Furthermore, a more modern approach involves developing fluorophore-protriptyline conjugates for direct visualization studies [2].

How to Proceed Without Specific Data

The search results confirm that while general methodologies for determining fluorescence quantum yield are well-established [3] [4], and protriptyline's clinical pharmacology is documented [1], the specific data you requested is not available in the public domain.

- Consulting Specialized Databases: Search in-depth chemical and spectroscopic databases (e.g., Reaxys, SciFinder-n) for any existing spectral data on protriptyline and related tricyclic compounds.

- Initial Empirical Screening: Begin with a pilot study to determine if protriptyline emits a detectable fluorescence signal in various solvents using a standard spectrofluorometer.

References

Comprehensive Application Notes and Protocol for Protriptyline Laser Flash Photolysis in Phototoxicity Assessment

Introduction to Protriptyline Photophysics and Phototoxicity

Protriptyline is a tricyclic antidepressant (TCA) that has been clinically used for managing depression and off-label for conditions such as narcolepsy and sleep apnea [1] [2]. Unlike other TCAs that tend to be sedating, protriptyline has energizing properties, making it particularly useful in specific clinical scenarios. However, like several other TCAs, protriptyline has been associated with phototoxic effects, potentially leading to skin reactions upon sunlight exposure. The molecular basis of this phototoxicity lies in the drug's ability to absorb UV and visible light, populating excited states that can initiate photochemical reactions leading to cellular damage [3].

Laser flash photolysis represents a powerful pump-probe technique that enables researchers to investigate these transient photophysical events with nanosecond temporal resolution [4] [5]. This method involves exciting a sample with a brief, intense laser pulse (pump) and subsequently monitoring spectral changes over time using a probe light source. The technique allows direct observation of short-lived intermediates such as triplet states, solvated electrons, and radical ions, which are crucial for understanding phototoxicity mechanisms at the molecular level. The application of this technique to protriptyline provides critical insights into its photobehavior across various solvents and biological environments, facilitating safety assessments in drug development [3].

Photophysical Properties of Protriptyline

Protriptyline exhibits complex photophysical behavior that varies significantly with solvent environment and protonation state. The ground-state properties of protriptyline remain relatively unchanged across different solvents, but the excited-state dynamics show marked solvent dependence. The fluorescence quantum yield and lifetime demonstrate particular sensitivity to environmental factors, providing clues about the drug's interaction with its immediate molecular environment [3].

Table 1: Key Photophysical Parameters of Protriptyline from Laser Flash Photolysis Studies

| Parameter | Conditions | Value | Significance |

|---|---|---|---|

| Fluorescence Lifetime | Solvent-dependent | Monoexponential decay | Indicates environmental sensitivity |

| Triplet State Formation | Low laser intensity | Observed transient at 430-500 nm | Primary excited state with microsecond lifetime |

| Biphotonic Process | High laser intensity (>10 mJ/pulse) | Solvated electron and radical cation formation | High-energy pathway leading to reactive species |

| Singlet Oxygen Production | Energy transfer from triplet state | Demonstrated | Correlates with phototoxic potential |

| Oxidation Potential | vs. SCE | ~1.3 V (free base), lower for hydrochloride | Corroborates biphotonic mechanism |

The triplet-state energy of protriptyline has been determined to be approximately 260 kJ/mol, with the triplet state acting as a crucial intermediate that can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen [3]. This energy transfer process represents a key mechanism in the phototoxicity cascade, as singlet oxygen can oxidize cellular components including lipids, proteins, and DNA. The relatively high oxidation potentials measured for both protriptyline free base and its hydrochloride salt corroborate the biphotonic process observed under high laser intensities, where simultaneous absorption of two photons leads to the formation of highly reactive species including solvated electrons and radical cations [3].

Experimental Protocol: Laser Flash Photolysis of Protriptyline

Instrumentation and Equipment Setup

The laser flash photolysis experiments for protriptyline require specific instrumentation configurations to properly characterize its transient species:

- Laser System: A Nd:YAG laser (266 nm wavelength, 5-8 ns pulse width, 10 Hz repetition rate) serves as the primary excitation source. The laser energy should be adjustable from 1-100 mJ/pulse to study both monophotonic and biphotonic processes [3] [5] [6].

- Probe Light Source: A pulsed xenon arc lamp (150-500 W) provides broad-spectrum probe light from UV to visible regions (250-700 nm). The lamp should operate in pulsed mode for enhanced intensity during detection intervals [5].

- Detection System: The system should include both photomultiplier tubes (PMT) for kinetic measurements at fixed wavelengths and an intensified CCD (ICCD) camera for time-resolved spectral acquisition. The PMT offers superior time resolution for decay kinetics, while the ICCD enables full spectral capture at specific delay times [5].

- Monochromator: A computer-controlled monochromator (focal length ≥ 200 mm) with a grating blazed at 500 nm provides spectral dispersion with resolution better than 1 nm [5].

- Sample Holder: Quartz cuvettes with 1 cm path length, specifically designed for laser spectroscopy with minimal fluorescence background.

- Data Acquisition: A digital oscilloscope (≥ 500 MHz bandwidth) coupled with computer-controlled data acquisition software for precise temporal recording of transient signals [5].

Sample Preparation Protocol

Solvent Selection: Prepare protriptyline solutions in multiple solvents of varying polarity including water, acetonitrile, methanol, and cyclohexane to assess solvent-dependent photophysics. For biological relevance, include phosphate buffered saline (PBS, pH 7.4) and micellar solutions to simulate cellular environments [3].

Solution Preparation: Dissolve protriptyline hydrochloride (or free base) to achieve an optical density of approximately 0.3-0.5 at the excitation wavelength (266 nm) in a 1 cm pathlength cuvette. This corresponds to concentrations typically in the range of 10-100 μM, depending on the molar absorptivity in each solvent [3].

Oxygen Manipulation: For oxygen-sensitive measurements, employ a gas-tight cuvette and degas solutions thoroughly using at least three freeze-pump-thaw cycles (residual pressure < 10^-3 Torr). For oxygenated samples, bubble ultra-pure oxygen through the solution for 10-15 minutes prior to measurement [3].

Temperature Control: Maintain sample temperature at 25±0.5°C using a thermostatted cell holder to ensure reproducible results, unless studying temperature-dependent effects specifically.

Data Collection Procedure

Initial Setup and Alignment: Align the pump laser to pass through the sample cuvette with the probe light at a small angle (typically 5-10°) to minimize scattered laser light reaching the detector. Optimize the temporal synchronization between laser firing and probe light detection [5].

Spectral Acquisition Mode (ICCD):

- Set the ICCD gate width to 5-10 ns initially, adjusting based on signal intensity.

- Collect time-resolved emission spectra at delay times ranging from 0 ns to 100 μs after the laser pulse, using logarithmic spacing (e.g., 0, 10, 50, 100, 500 ns, 1, 5, 10, 50, 100 μs).

- Accumulate 50-100 laser shots per delay time to improve signal-to-noise ratio.

- Record background spectra with the pump laser blocked for subtraction [5].

Kinetic Acquisition Mode (PMT):

- Set the monochromator to specific wavelengths of interest based on spectral scans (typically 370-450 nm for triplet absorption, 650-800 nm for solvated electrons).

- Record kinetic traces at each wavelength with a minimum temporal range of 20 ns to 100 μs.

- Average 10-20 laser shots per time point to improve signal quality.

- Vary laser intensity using neutral density filters to establish multiphoton processes [3] [5].

Quantum Yield Determination:

- For triplet quantum yield measurements, employ the energy transfer method using a standard with known triplet yield (e.g., benzophenone).

- For singlet oxygen quantum yield, use chemical actinometry with 1,3-diphenylisobenzofuran (DPBF) or compare phosphorescence at 1270 nm [3].

Photochemical Mechanisms and Pathways

The laser flash photolysis studies of protriptyline reveal several competing photochemical pathways that depend on experimental conditions. The following diagram illustrates the primary mechanisms:

Diagram 1: Photochemical pathways of protriptyline revealed by laser flash photolysis

Under low-intensity conditions (<5 mJ/pulse), the primary photophysical pathway involves:

- Initial excitation from the ground state (S₀) to the singlet excited state (S₁) following absorption of a 266 nm photon.

- Intersystem crossing from S₁ to the triplet state (T₁) with a rate constant k_isc.

- Triplet state decay through various pathways including phosphorescence, triplet-triplet annihilation (TTA), or energy transfer to molecular oxygen, generating singlet oxygen (¹O₂) [3].

Under high-intensity conditions (>10 mJ/pulse), a biphotonic process becomes significant, leading to:

- Simultaneous absorption of two photons by the protriptyline molecule.

- Photoionization producing solvated electrons (e⁻_solv) and protriptyline radical cations.

- Secondary reactions of these radical species with biological targets, potentially contributing to phototoxic responses [3].

The solvent dependence of these pathways is particularly notable. In polar solvents like water, the solvated electrons are stabilized and exhibit longer lifetimes, while in nonpolar environments, the radical cation pathway may be favored. The hydrochloride salt form of protriptyline shows easier oxidation compared to the free base, potentially enhancing its photoreactivity in biological systems [3].

Data Analysis and Interpretation

Kinetic Analysis of Transient Species

The transient absorption data obtained from protriptyline flash photolysis experiments typically require multi-exponential fitting to extract meaningful kinetic parameters:

Triplet State Decay: The triplet-state decay typically follows first-order kinetics described by: ΔOD(t) = ΔOD₀ · exp(-k₁t) where ΔOD₀ represents the initial absorbance change and k₁ is the first-order decay constant. The triplet lifetime τ₁ is calculated as 1/k₁ [5].

Solvated Electron Decay: The solvated electron decay often follows second-order kinetics due to recombination processes: ΔOD(t) = ΔOD₀ / (1 + k₂t) where k₂ represents the second-order recombination rate constant.

Global Analysis: For complex decays observed at multiple wavelengths, global fitting algorithms that simultaneously analyze all kinetic traces provide more reliable decomposition of overlapping signals from different transient species.

Table 2: Characteristic Lifetimes of Protriptyline Transient Species

| Transient Species | Spectral Signature | Lifetime Range | Laser Intensity Dependence |

|---|---|---|---|

| Triplet State | 430-500 nm | 1-50 μs | Monophotonic |

| Solvated Electron | 650-800 nm | 0.1-5 μs | Biphotonic |

| Radical Cation | 350-400 nm, 550-600 nm | 5-100 μs | Biphotonic |

| Singlet Oxygen | 1270 nm (IR) | 2-4 μs (in H₂O) | Indirect formation |

Spectral Interpretation and Assignment

The time-resolved spectra of protriptyline reveal distinct features that facilitate identification of various transient species:

- Triplet-Triplet Absorption: Typically appears as a broad band in the 430-500 nm region with a lifetime in the microsecond domain. This species is quenched efficiently by oxygen, providing a diagnostic test for its assignment.

- Solvated Electron: Characterized by a broad, structureless absorption maximizing around 720 nm in aqueous solutions, with a typical lifetime of microseconds depending on the presence of scavengers.

- Radical Cation: Exhibits distinct absorption maxima at 350-400 nm and 550-600 nm, with the relative intensities varying with solvent environment.

- Ground State Bleach: Negative ΔOD signals corresponding to depletion of the ground state population, typically observed at the protriptyline ground state absorption maxima (260-300 nm) [3] [5].

Applications in Phototoxicity Assessment

The laser flash photolysis data provide critical insights into the molecular mechanisms underlying protriptyline's phototoxic potential:

Reactive Oxygen Species (ROS) Generation: The confirmed production of singlet oxygen through energy transfer from the protriptyline triplet state represents a direct phototoxic pathway. Singlet oxygen is a highly reactive oxygen species known to oxidize cellular components, leading to membrane damage, protein modification, and inflammation responses [3].

Direct Electron Transfer: The biphotonic generation of solvated electrons and radical cations under high-intensity conditions mirrors potential biological scenarios where drug molecules accumulate in specific cellular compartments, reaching locally high concentrations. These radical species can directly oxidize biomolecules including lipids, proteins, and DNA, initiating phototoxic responses [3].

Dimer Formation and Modifications: The protriptyline triplet state is likely involved in the formation of drug dimers and other covalent adducts with biological molecules. These modified species may act as haptens, triggering photoallergic responses in susceptible individuals, or may directly disrupt cellular function through covalent binding to critical cellular components [3].

Structure-Activity Relationships: Comparing protriptyline's photophysical behavior with other TCAs reveals molecular features that enhance or mitigate phototoxic potential. The rigid tricyclic structure with the specific substitution pattern of protriptyline appears to favor triplet state formation with relatively high quantum yield, contributing to its photosensitizing capability [3] [1].

Methodological Adaptations and Troubleshooting

Specialized Methodological Considerations

Low-Temperature Studies: For enhanced resolution of overlapping transient signals, conduct experiments at cryogenic temperatures (77 K) using glass-forming solvents. This technique slows down diffusion-controlled processes, allowing better characterization of individual species.

Time-Resolved Infrared Spectroscopy: Extend investigations to the infrared region (1000-4000 cm⁻¹) to monitor molecular vibrations that provide structural information about transient species, particularly radical intermediates.

Nanosecond Fluorescence Gating: Complement transient absorption measurements with time-gated fluorescence spectroscopy using ICCD cameras with fast gating capabilities (<200 ps) to characterize the initial excited singlet state dynamics [7] [8].

Common Experimental Challenges and Solutions

Laser-Induced Damage: High laser intensities may cause photodegradation of protriptyline, altering its absorption characteristics. Mitigate this by flowing or rotating the sample during measurements and monitoring absorption spectra before and after experiments.

Signal Overlap: The spectral features of different transient species often overlap. Employ global fitting analysis and selective quenching experiments (e.g., oxygen, azide ions for singlet oxygen, nitromethane for solvated electrons) to deconvolute contributions.

Solvent Interference: Some solvents may produce their own transients upon laser excitation. Always collect solvent blank signals under identical conditions and subtract them from sample measurements.

Low Signal-to-Noise: For weak transient signals, increase averaging of laser shots while ensuring sample stability, or consider using more sensitive detection systems such as streak cameras for particularly challenging systems.

Conclusion and Future Perspectives

Laser flash photolysis has proven to be an invaluable technique for elucidating the photophysical mechanisms underlying protriptyline's phototoxic potential. The methodology outlined in this application note provides a robust framework for characterizing transient intermediates and their reaction kinetics, offering insights critical for pharmaceutical safety assessment.

The experimental evidence demonstrates that protriptyline undergoes complex photochemistry involving both triplet state formation and biphotonic ionization pathways, generating reactive species including singlet oxygen, solvated electrons, and radical cations. These findings establish a direct connection between molecular photophysics and biological phototoxicity, enabling more predictive safety screening during drug development.

Future applications of this methodology could include comparative studies of protriptyline analogues to establish structure-phototoxicity relationships, investigations in biologically relevant environments such as lipid bilayers and protein complexes, and extension to femtosecond timescales to capture earlier events in the photochemical cascade. Such developments would further enhance our understanding of drug phototoxicity and contribute to the design of safer pharmaceutical agents.

References and Additional Resources

- Photophysical, Electrochemical, and Theoretical Study of Protriptyline in Several Solvents. Journal of Physical Chemistry B, 2002. DOI: 10.1021/JP0257855 [3]

- LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases, 2020. [1]

- Flash Photolysis. Wikipedia, 2024. [4]

- Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA Scientific, 2024. [7]

- Protriptyline: Uses, Interactions, Mechanism of Action. DrugBank, 2024. [2]

- An Introduction to Flash Photolysis using the LP980 Spectrometer. Edinburgh Instruments, 2024. [5]

- Fluorescence lifetime imaging microscopy: fundamentals and advances. Journal of Biomedical Optics, 2020. [8]

- Laser Flash Photolysis. University of Melbourne Chemistry Department, 2024. [6]

Appendix: Experimental Checklist

- [ ] Confirm laser alignment and pulse energy calibration

- [ ] Verify temporal synchronization between pump and probe beams

- [ ] Prepare protriptyline solutions at appropriate concentrations

- [ ] Degas samples for oxygen-free measurements

- [ ] Collect solvent background spectra

- [ ] Perform preliminary spectral scans to identify regions of interest

- [ ] Acquire kinetic traces at diagnostic wavelengths

- [ | ] Conduct laser power dependence studies

- [ ] Perform data analysis with appropriate fitting models

- [ ] Document all experimental parameters for reproducibility

References

- 1. Protriptyline - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Protriptyline: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. (PDF) Photophysical, Electrochemical, and Theoretical... - Academia.edu [academia.edu]

- 4. Flash photolysis [en.wikipedia.org]

- 5. An Introduction to Flash Photolysis using the LP980 ... [edinst.com]

- 6. Laser flash photolysis [uml.chemistry.unimelb.edu.au]

- 7. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, ... [horiba.com]

- 8. Fluorescence lifetime imaging microscopy: fundamentals ... [pmc.ncbi.nlm.nih.gov]

Electrochemical and Photophysical Properties of Protriptyline

Protriptyline exhibits solvent-dependent photophysical behavior. Its fluorescence quantum yield and lifetime vary with the solvent, though its ground-state properties remain consistent. Laser flash photolysis studies reveal that different transient species form depending on the laser intensity [1].

The table below summarizes the key findings from the photophysical and electrochemical study of Protriptyline [1]:

| Property | Description |

|---|---|

| Ground-State Properties | Unchanged as a function of solvent or protonation state [1]. |

| Fluorescence | Quantum yield and lifetime are solvent-dependent; fluorescence lifetimes follow monoexponential decay [1]. |

| Laser Flash Photolysis (266 nm) | At low-intensity: A triplet-triplet transient intermediate is observed [1]. At high-intensity: Two new transients are formed—the solvated electron and the radical cation—via a biphotonic route [1]. | | Oxidation Potential | Relatively high; PTL-HCl is easier to oxidize than its free base [1]. | | Reactive Species | Singlet oxygen is formed following the triplet state. The triplet state is likely involved in dimer formation and may be associated with the drug's in vivo phototoxic effects [1]. |

For context, the oxidation potentials of other tricyclic drugs have been characterized. The first anodic peak for these structurally similar compounds occurs at the following potentials (vs. Ag/AgCl/KClsat) at pH 7.0 [2]:

| Drug | First Oxidation Peak (Ep1a) |

|---|---|

| Cyclobenzaprine (CBP) | 0.69 V |

| Amitriptyline (AMP) | 0.79 V |

| Nortriptyline (NOR) | 0.93 V |

Computational studies on these molecules confirm that the initial oxidation site is the amine moiety, with the Highest Occupied Molecular Orbital (HOMO) localized in this region. The oxidation potential correlates with the HOMO energy level—higher HOMO energies lead to lower oxidation potentials [2].

Experimental Protocols

Protocol 1: Laser Flash Photolysis for Transient Species Detection

This protocol is adapted from studies on protriptyline to detect short-lived reactive intermediates [1].

- 1.1 Principle: Nanosecond laser flash photolysis is used to generate and characterize transient species such as triplet states, solvated electrons, and radical cations.

- 1.2 Materials:

- Protriptyline hydrochloride (PTL-HCl) and its free base.

- A range of high-purity, degassed solvents (e.g., water, acetonitrile, alcohols).

- Nanosecond laser system (e.g., Nd:YAG laser at 266 nm).

- Transient absorption spectrometer with a white light probe beam and fast detector.

- 1.3 Procedure:

- Prepare drug solutions in selected solvents at typical concentrations of 10-100 µM.

- Degas solutions thoroughly by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove oxygen.

- Place the sample in a quartz cuvette in the spectrometer.

- Low-Intensity Analysis: Irradiate the sample with a low-intensity laser pulse. Record the transient absorption spectrum in the microseconds to milliseconds range. This primarily detects the triplet-triplet absorption.

- High-Intensity Analysis: Increase the laser pulse energy significantly. Record the transient absorption spectrum immediately after the pulse (nanoseconds to microseconds). Look for the characteristic broad absorption of the solvated electron (in aqueous solutions) and the specific absorption of the radical cation.

- Photonicity Study: Measure the yield of the solvated electron and radical cation as a function of laser intensity. A quadratic dependence on the laser intensity confirms a biphotonic formation mechanism.

- 1.4 Data Analysis:

- Fit fluorescence decay curves to a monoexponential model to determine lifetimes.

- Identify triplet states and other transients by their characteristic lifetimes and absorption spectra.

- Use the photonicity study to validate the biphotonic process.

Protocol 2: Voltammetric Characterization of Oxidation Potential

This standard protocol is based on electrochemical studies of tricyclic antidepressants like amitriptyline and nortriptyline [2] [3].

- 2.1 Principle: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are used to determine oxidation potentials and the reversibility of the electron transfer process.

- 2.2 Materials:

- Electrochemical workstation (potentiostat).

- Working electrode: Glassy Carbon Electrode (GCE) or Carbon Paste Electrode (CPE).

- Counter electrode: Platinum wire.

- Reference electrode: Ag/AgCl (e.g., saturated KCl).

- Buffer solutions across a range of pH values (e.g., pH 3.0 to 9.0).

- 2.3 Procedure:

- Prepare a solution of protriptyline (approximately 1 mM) in a supporting electrolyte/buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

- Polish the working electrode with alumina slurry (0.05 µm) and rinse thoroughly with deionized water.